molecular formula C29H36ClN7O2 B11409397 N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

Cat. No.: B11409397
M. Wt: 550.1 g/mol
InChI Key: RIXOUKHFGMOZKJ-UHFFFAOYSA-N
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Description

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a complex organic compound that features a combination of piperazine, triazoloquinazoline, and propanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the formation of the triazoloquinazoline core, and finally, the coupling of these intermediates under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H36ClN7O2

Molecular Weight

550.1 g/mol

IUPAC Name

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C29H36ClN7O2/c1-20(2)19-36-28(39)23-6-4-5-7-24(23)37-26(32-33-29(36)37)10-11-27(38)31-12-13-34-14-16-35(17-15-34)25-18-22(30)9-8-21(25)3/h4-9,18,20H,10-17,19H2,1-3H3,(H,31,38)

InChI Key

RIXOUKHFGMOZKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC(C)C

Origin of Product

United States

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